molecular formula C13H19N3O2 B12160509 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B12160509
M. Wt: 249.31 g/mol
InChI Key: UKQQKKIITXLMDZ-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a morpholine ring attached to a tetrahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the reaction of a suitable cinnolinone precursor with morpholine under specific conditions. One common method involves the condensation of 5,6,7,8-tetrahydrocinnolin-3(2H)-one with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cinnolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
  • 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
  • morpholin-4-yl-acetic acid

Uniqueness

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the tetrahydrocinnolinone core allows for versatile reactivity and potential interactions with various biological targets. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C13H19N3O2/c17-13-9-11-3-1-2-4-12(11)14-16(13)10-15-5-7-18-8-6-15/h9H,1-8,10H2

InChI Key

UKQQKKIITXLMDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCOCC3

Origin of Product

United States

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